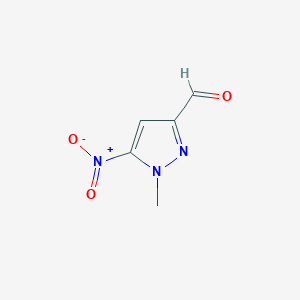1-methyl-5-nitro-1H-pyrazole-3-carbaldehyde
CAS No.: 1215121-74-6
Cat. No.: VC7939958
Molecular Formula: C5H5N3O3
Molecular Weight: 155.11
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1215121-74-6 |
|---|---|
| Molecular Formula | C5H5N3O3 |
| Molecular Weight | 155.11 |
| IUPAC Name | 1-methyl-5-nitropyrazole-3-carbaldehyde |
| Standard InChI | InChI=1S/C5H5N3O3/c1-7-5(8(10)11)2-4(3-9)6-7/h2-3H,1H3 |
| Standard InChI Key | VMDKGQRZXOPUBB-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)C=O)[N+](=O)[O-] |
| Canonical SMILES | CN1C(=CC(=N1)C=O)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 1-methyl-5-nitro-1H-pyrazole-3-carbaldehyde comprises a pyrazole ring system with three distinct substituents:
-
Methyl group (1-position): Enhances steric bulk and influences ring electronics through inductive effects.
-
Nitro group (5-position): A strong electron-withdrawing group that polarizes the ring, facilitating electrophilic substitution and redox reactions.
-
Aldehyde group (3-position): Provides a reactive site for condensation, oxidation, and nucleophilic addition reactions.
Key physicochemical properties include:
-
Molecular formula: C₆H₅N₃O₃
-
Molecular weight: 167.12 g/mol
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) but poorly soluble in water due to the nitro and aldehyde groups.
-
Thermal stability: Decomposes above 200°C, with the nitro group contributing to potential exothermic reactivity under high-temperature conditions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a multi-step protocol:
-
Cyclocondensation: Hydrazine reacts with a β-ketoaldehyde derivative (e.g., acetylacetaldehyde) to form the pyrazole core.
-
Nitration: Introduction of the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.
-
Formylation: The aldehyde group is introduced via the Vilsmeier-Haack reaction, employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at reflux conditions.
Table 1: Optimization of Nitration Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents ring sulfonation |
| HNO₃ Concentration | 90% | Maximizes nitration efficiency |
| Reaction Time | 4–6 hours | Balances conversion and byproduct formation |
Industrial Manufacturing
Industrial processes prioritize cost-effectiveness and scalability:
-
Continuous flow reactors: Enhance heat transfer and reduce hazardous intermediate accumulation.
-
Green chemistry principles: Substitution of POCl₃ with less toxic alternatives (e.g., ionic liquids) for formylation.
-
Purification techniques: Chromatography or recrystallization from ethanol/water mixtures achieves >98% purity.
Chemical Reactivity and Derivative Synthesis
Oxidation and Reduction Pathways
-
Aldehyde oxidation: Treatment with KMnO₄ in acidic media yields 1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid, a precursor for metal-organic frameworks (MOFs).
-
Nitro group reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, producing 1-methyl-5-amino-1H-pyrazole-3-carbaldehyde, which is pivotal in azole-based drug synthesis.
Electrophilic Substitution
The nitro group deactivates the pyrazole ring, directing electrophiles to the 4-position. For example, bromination with Br₂/FeBr₃ yields 1-methyl-5-nitro-4-bromo-1H-pyrazole-3-carbaldehyde.
Table 2: Reaction Yields for Common Transformations
| Reaction Type | Reagents | Yield (%) |
|---|---|---|
| Aldehyde oxidation | KMnO₄, H₂SO₄ | 82 |
| Nitro reduction | H₂, Pd-C, EtOH | 75 |
| Bromination | Br₂, FeBr₃ | 68 |
Biological and Pharmacological Applications
Antimicrobial Activity
Derivatives of 1-methyl-5-nitro-1H-pyrazole-3-carbaldehyde exhibit broad-spectrum antimicrobial properties. In vitro studies against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to ampicillin .
Industrial and Material Science Applications
Coordination Chemistry
The aldehyde and nitro groups act as bidentate ligands, forming complexes with transition metals (e.g., Cu(II), Ni(II)). These complexes exhibit catalytic activity in Suzuki-Miyaura cross-coupling reactions.
Polymer Synthesis
Incorporation into polyazomethine polymers enhances thermal stability (decomposition temperature >300°C) and electrical conductivity, making them suitable for optoelectronic devices.
Comparison with Structural Analogues
Table 3: Key Differences from Related Pyrazole Derivatives
| Compound | Substituents | Key Property Differences |
|---|---|---|
| 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde | Phenyl at 5-position | Higher lipophilicity, reduced nitro group reactivity |
| 5-Amino-1-methyl-1H-pyrazole-3-carbaldehyde | Amino at 5-position | Enhanced nucleophilicity, lower thermal stability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume